molecular formula C5H6BrClN2 B1275160 1-(2-Bromoethyl)-4-chloro-1H-pyrazole CAS No. 1011801-59-4

1-(2-Bromoethyl)-4-chloro-1H-pyrazole

Cat. No.: B1275160
CAS No.: 1011801-59-4
M. Wt: 209.47 g/mol
InChI Key: JWVGNGVIZSRTHN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-chloro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group at the first position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-chloro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Nucleophilic Substitution: New pyrazole derivatives with various functional groups.

    Oxidation: Oxidized pyrazole compounds.

    Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-4-chloro-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-chloro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Bromoethyl)-1H-pyrazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    4-Chloro-1H-pyrazole: Lacks the bromoethyl group, resulting in different chemical properties and applications.

    1-(2-Chloroethyl)-4-chloro-1H-pyrazole: Similar structure but with a chloroethyl group instead of bromoethyl, leading to variations in reactivity.

Uniqueness: 1-(2-Bromoethyl)-4-chloro-1H-pyrazole is unique due to the presence of both bromoethyl and chlorine substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-bromoethyl)-4-chloropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGNGVIZSRTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405680
Record name 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011801-59-4
Record name 1-(2-BROMOETHYL)-4-CHLORO-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-4-chloro-1H-pyrazole
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